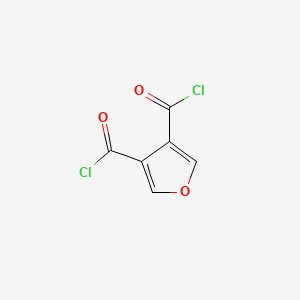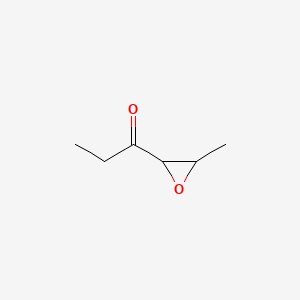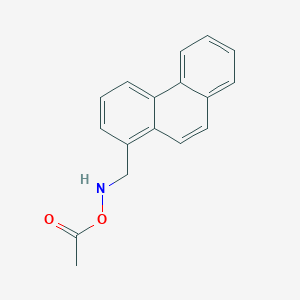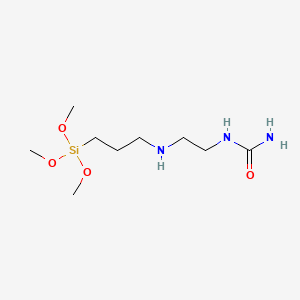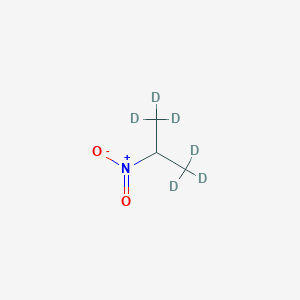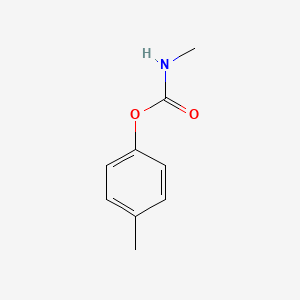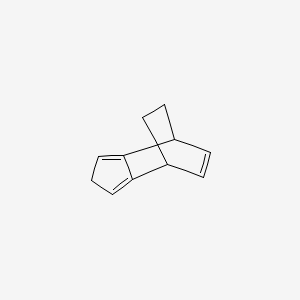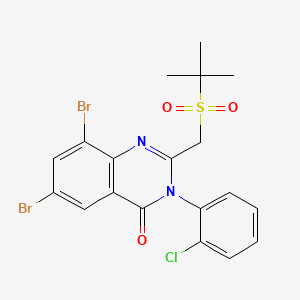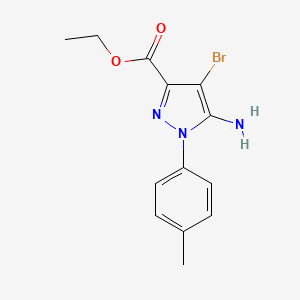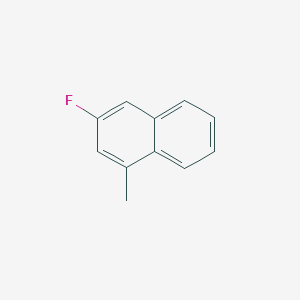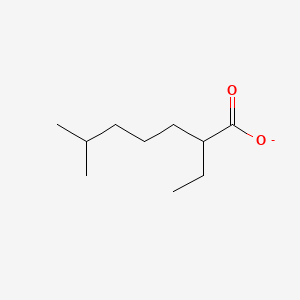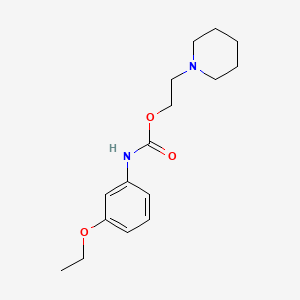
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine is a complex organic compound that belongs to the quinolizidine family. This compound is characterized by the presence of a hydroxy group at the axial position and a trifluorophenyl group at the equatorial position on the quinolizidine ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine typically involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This process can be carried out using sodium hydride in acetonitrile under conventional or microwave irradiation methods . The intramolecular cyclization of these products in nitrobenzene under reflux conditions results in the formation of substituted quinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
作用機序
The mechanism of action of 2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and trifluorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The electron-withdrawing effect of the trifluorophenyl group enhances the compound’s stability and reactivity, making it a potent candidate for various applications .
類似化合物との比較
Similar Compounds
4-hydroxy-2-(trifluoromethyl)quinoline: Similar in structure but with a different substitution pattern.
2-hydroxy-4-(trifluoromethyl)benzoic acid: Contains a hydroxy and trifluoromethyl group but on a benzoic acid scaffold.
Uniqueness
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine is unique due to its specific substitution pattern on the quinolizidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
57661-27-5 |
|---|---|
分子式 |
C16H20F3NO |
分子量 |
299.33 g/mol |
IUPAC名 |
(9aS)-2-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)13-6-4-12(5-7-13)15(21)8-10-20-9-2-1-3-14(20)11-15/h4-7,14,21H,1-3,8-11H2/t14-,15?/m0/s1 |
InChIキー |
SEWOUMHWEWDIHT-MLCCFXAWSA-N |
異性体SMILES |
C1CCN2CCC(C[C@@H]2C1)(C3=CC=C(C=C3)C(F)(F)F)O |
正規SMILES |
C1CCN2CCC(CC2C1)(C3=CC=C(C=C3)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



